molecular formula C17H13N3O3 B3012396 4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-33-8

4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B3012396
CAS No.: 865287-33-8
M. Wt: 307.309
InChI Key: HZXZAVCDTGLIGG-UHFFFAOYSA-N
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Description

4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic organic compound that contains an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .

Mechanism of Action

Target of Action

The compound “4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of the 1,3,4-oxadiazole nucleus . The 1,3,4-oxadiazole derivatives have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They are known to target various enzymes including thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cell proliferation and survival, making them important targets for anticancer therapies .

Mode of Action

The compound interacts non-covalently with its targets, blocking their activity . For instance, it can inhibit the activity of enzymes like thymidylate synthase, which is involved in DNA synthesis, and HDAC, which is involved in gene expression . By inhibiting these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their death .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting thymidylate synthase, it can disrupt the synthesis of DNA, thereby inhibiting the proliferation of cancer cells . By inhibiting HDAC, it can alter gene expression, potentially leading to the death of cancer cells .

Pharmacokinetics

Some 1,3,4-oxadiazole derivatives have demonstrated good plasma exposure and partial blood-brain barrier penetration , suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The compound’s action results in the inhibition of cancer cell proliferation. By targeting key enzymes involved in cell proliferation and survival, it can induce the death of cancer cells . Some 1,3,4-oxadiazole derivatives have shown significant antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of hydrazides with carboxylic acids. One common method includes the reaction of benzoyl hydrazine with substituted aldehydes in the presence of acetic acid, followed by cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as ferric chloride or iodobenzenediacetate are sometimes employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-oxadiazole: Another isomer with similar biological activities but different structural properties.

    1,2,3-oxadiazole: Less commonly studied but still of interest in medicinal chemistry.

    1,2,5-oxadiazole: Known for its unique electronic properties

Uniqueness

4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for drug development .

Properties

IUPAC Name

4-acetyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-11(21)12-7-9-13(10-8-12)15(22)18-17-20-19-16(23-17)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXZAVCDTGLIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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